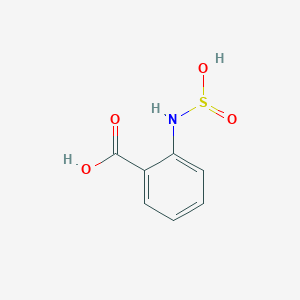

2-(Sulfinoamino)benzoic acid

Description

2-(Sulfinoamino)benzoic acid is a benzoic acid derivative featuring a sulfinoamino (-NHS(O)OH) substituent at the ortho position of the aromatic ring.

The sulfinoamino group distinguishes it from sulfonamides (e.g., -NHSO₂R) and sulfonic acids (-SO₃H), as the sulfinic acid moiety (S=O and -OH) offers intermediate oxidation states and distinct reactivity. Such derivatives are often explored in medicinal chemistry for their bioactivity and in materials science for their supramolecular interactions .

Properties

CAS No. |

125786-66-5 |

|---|---|

Molecular Formula |

C7H7NO4S |

Molecular Weight |

201.2 g/mol |

IUPAC Name |

2-(sulfinoamino)benzoic acid |

InChI |

InChI=1S/C7H7NO4S/c9-7(10)5-3-1-2-4-6(5)8-13(11)12/h1-4,8H,(H,9,10)(H,11,12) |

InChI Key |

NGIXXBBKFOVSRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)O |

Synonyms |

Benzoic acid, 2-(sulfinoamino)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Sulfinoamino)benzoic acid with key structural analogs:

Physicochemical Properties

- Acidity: The sulfinoamino group increases acidity compared to unsubstituted benzoic acid (pKa ~4.2). Sulfonic acid derivatives (e.g., 2-aminobenzenesulfonic acid) exhibit even stronger acidity (pKa <1) due to the electron-withdrawing -SO₃H group . Sulfonamides (e.g., 2-[(methylsulfonyl)amino]benzoic acid) have moderate acidity (pKa ~3–4) .

- Solubility: Sulfonic acid and sulfinoamino derivatives are highly water-soluble, whereas sulfonamides and esters show lower solubility in polar solvents .

- Hydrogen Bonding: Sulfonamides form stable intramolecular N–H⋯O bonds, enabling planar conformations and dimeric motifs in crystals . In contrast, sulfinoamino groups may participate in stronger intermolecular interactions due to the -OH group.

Q & A

Q. What are the recommended methods for synthesizing 2-(Sulfinoamino)benzoic acid with high purity?

Methodological Answer: Synthesis optimization can be achieved using Response Surface Methodology (RSM) , which systematically evaluates the effects of variables like temperature, pH, and reactant ratios. For example, experimental designs (e.g., central composite design) can identify optimal conditions for yield and purity. Data from similar benzoic acid derivatives suggest that temperature and starter culture composition significantly influence synthesis outcomes (see Table 2 in for a template). Post-synthesis, purity should be confirmed via LC-MS or crystallographic refinement using programs like SHELXL .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography involves:

- Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

- Structure Solution : Employ SHELXS/SHELXD for phase determination, particularly for small-molecule systems .

- Refinement : Apply SHELXL for least-squares refinement, accounting for thermal motion and hydrogen bonding. Visualization tools like ORTEP-3 can generate publication-quality molecular diagrams .

Q. What analytical techniques are suitable for characterizing this compound derivatives?

Methodological Answer:

- LC-MS : Use a platform with reverse-phase C18 columns and ESI ionization for qualitative/quantitative analysis. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar derivatives .

- Hydrogen Bonding Analysis : Employ graph set analysis to classify intermolecular interactions (e.g., D , S motifs) using crystallographic data .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer: Apply graph set analysis to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). Use software like Mercury (CCDC) to calculate donor-acceptor distances and angles. For example, the sulfinoamino group may form R(8) motifs with adjacent carboxylic acid moieties, influencing crystal packing and stability .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

Methodological Answer:

- Data Validation : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Mechanistic Studies : Use isotopic labeling (e.g., -tracers) to track metabolic pathways and identify confounding factors like enzyme inhibition or metabolite interference .

- Statistical Analysis : Apply multivariate regression to distinguish between biological activity and experimental artifacts .

Q. How to optimize experimental parameters in LC-MS analysis for detecting this compound metabolites?

Methodological Answer:

- Ionization Efficiency : Optimize ESI source parameters (e.g., capillary voltage: 3.5 kV; desolvation temperature: 350°C) to enhance sensitivity for sulfonamide-containing metabolites .

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix effects. Document protocols rigorously to ensure reproducibility (see for guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.